Phosphonium

Description

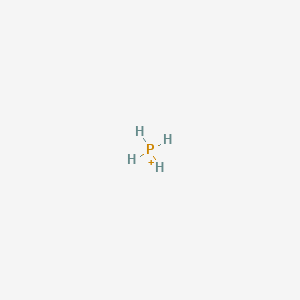

Structure

3D Structure

Properties

CAS No. |

13769-19-2 |

|---|---|

Molecular Formula |

H4P+ |

Molecular Weight |

35.006 g/mol |

IUPAC Name |

phosphanium |

InChI |

InChI=1S/H3P/h1H3/p+1 |

InChI Key |

XYFCBTPGUUZFHI-UHFFFAOYSA-O |

SMILES |

[PH4+] |

Canonical SMILES |

[PH4+] |

Other CAS No. |

16749-13-6 |

Origin of Product |

United States |

Synthetic Methodologies for Phosphonium Compounds

Quaternization Reactions for Phosphonium (B103445) Salt Formation

The most fundamental and widely utilized method for synthesizing this compound salts is the quaternization of tertiary phosphines. This process involves the reaction of a nucleophilic phosphine (B1218219) with an electrophilic substrate, leading to the formation of a stable tetracoordinate this compound cation.

The direct reaction of tertiary phosphines with alkyl or aryl halides is the cornerstone of this compound salt synthesis. This SN2-type reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halide. A common example is the reaction of triphenylphosphine (B44618) with an alkyl halide, a process that is often the first step in the synthesis of Wittig reagents. The reaction conditions can vary; for instance, the quaternization of triphenylphosphine with appropriate alkyl halides can be conducted at elevated temperatures, such as 140 °C. nih.gov In many cases, the reactions are performed without a solvent, especially when the reactants are liquids. nih.gov For solid reactants or to avoid side reactions, polar aprotic solvents like acetonitrile (B52724) are frequently employed. nih.govmdpi.com

While alkyl halides are common, other electrophiles can be used. A palladium-catalyzed coupling reaction between triphenylphosphine and aryl iodides, bromides, or triflates provides an efficient route to functionalized tetraarylthis compound salts in high yields. acs.org This method is notable for its tolerance of various functional groups. nih.govacs.org

Table 1: Examples of Alkylation Reactions for this compound Salt Synthesis This table is interactive. Click on the headers to sort.

| Tertiary Phosphine | Alkylating/Arylating Agent | Product | Typical Conditions |

| Triphenylphosphine | Alkyl Halide (e.g., Methyl Iodide) | Alkyltriphenylthis compound Halide | Heating, often solvent-free or in acetonitrile |

| Tri-tert-butylphosphine | 1-Haloalkane | Tri-tert-butyl(alkyl)this compound Halide | Heating (80-110 °C), acetonitrile for solid reactants nih.gov |

| Triphenylphosphine | Aryl Bromide | Tetraarylthis compound Bromide | Palladium catalyst, 130 °C, 48 h acs.org |

| Triphenylphosphine | Aryl Iodide/Triflate | Tetraarylthis compound Iodide/Triflate | Palladium catalyst, shorter reaction times than bromides acs.org |

When a chiral tertiary phosphine is used as the starting material, the stereochemical outcome of the quaternization reaction is of significant interest. The alkylation and arylation of chiral P(III) compounds are bimolecular electrophilic substitution (SE2(P)) reactions. As a general rule, these reactions proceed stereospecifically with the retention of the absolute configuration at the phosphorus center. Current time information in Bangalore, IN. This is in direct contrast to bimolecular nucleophilic substitution (SN2(P)) reactions at a phosphorus center, which typically proceed with the inversion of configuration. Current time information in Bangalore, IN.

This stereospecificity is crucial for the synthesis of enantiomerically pure chiral this compound salts. For example, the reaction of a chiral phosphine-borane complex, such as (R)-PAMP·BH₃, with alkyl bromides leads to the formation of enantiomerically pure this compound salts with the configuration at the phosphorus atom retained. Current time information in Bangalore, IN. However, it is noted that in some instances, non-stereoselective quaternization of a tertiary phosphine by alkyl halides has been observed, highlighting that the outcome can be influenced by specific reaction conditions and substrates. acs.org

Alkylation and Arylation of Tertiary Phosphines

Synthesis of Specialized this compound Systems

Beyond simple alkyl and aryl this compound salts, synthetic methodologies have been developed to access more complex structures, including reactive ylides, salts bearing additional functional groups, and compounds with defined stereochemistry at the phosphorus atom.

This compound ylides, famously known as Wittig reagents, are critical for the olefination of aldehydes and ketones. They are typically generated and used in situ from a corresponding this compound salt. The synthesis involves the deprotonation of an alkylthis compound salt at the carbon adjacent to the phosphorus atom. acs.org This requires a strong base, as the pKa of the α-proton is relatively high. Common bases used for this purpose include n-butyllithium (nBuLi), sodium hydride (NaH), and sodium or potassium t-butoxide (tBuONa, tBuOK). acs.org

The general reaction is: [R₃P⁺-CH₂R']X⁻ + Base → R₃P=CHR' + [Base-H]⁺ + X⁻

The choice of base can be influenced by the nature of the R' group. For "stabilized" Wittig reagents, where R' is an electron-withdrawing group (e.g., -CO₂R, -CN), the α-proton is more acidic, and weaker bases such as aqueous sodium hydroxide (B78521) or potassium carbonate can be sufficient for deprotonation. acs.org

The synthesis of this compound salts containing additional functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, allows for their use in aqueous media or as building blocks for more complex molecules. These are typically prepared by reacting a tertiary phosphine with a halo-substituted substrate that already contains the desired functional group. mdpi.com

Hydroxy-functionalized salts : These are commonly obtained by reacting triphenylphosphine with a terminal halogenated alkanol (e.g., 3-bromo-1-propanol). The reaction is often carried out by heating the components in a solvent like acetonitrile. mdpi.com Another route involves the acid-catalyzed ring-opening of oxiranes with a triarylphosphine. mdpi.com

Carboxy-functionalized salts : The most common method for synthesizing these salts is the alkylation of triarylphosphines with a halogenated carboxylic acid (e.g., bromoacetic acid). mdpi.com These reactions can be performed neat or in various solvents such as THF, benzene, or acetonitrile. mdpi.com

Palladium-catalyzed coupling methods also offer a powerful route to functionalized tetraarylthis compound salts, showing compatibility with groups like alcohols, ketones, aldehydes, and amides. nih.govacs.org

Table 2: Synthesis of Functionalized this compound Salts This table is interactive. Click on the headers to sort.

| Functional Group | Synthetic Method | Reactants |

| Hydroxyl (-OH) | Quaternization | Triphenylphosphine + Halogenated Alkanol mdpi.com |

| Hydroxyl (-OH) | Oxirane Ring-Opening | Triarylphosphine + Oxirane + Acid mdpi.com |

| Carboxylic Acid (-COOH) | Quaternization | Triarylphosphine + Halogenated Carboxylic Acid mdpi.comrsc.org |

| Ketone, Aldehyde, Amide | Pd-Catalyzed Coupling | Triphenylphosphine + Functionalized Aryl Halide nih.govacs.org |

The asymmetric synthesis of P-chiral this compound salts is essential for their application as chiral phase-transfer catalysts and organocatalysts. Current time information in Bangalore, IN.magtech.com.cn Several strategies have been developed to achieve this:

Quaternization of Chiral Phosphines : As discussed in section 2.1.2, the alkylation of enantiomerically pure tertiary phosphines or their borane (B79455) complexes is a primary method that proceeds with retention of stereochemistry. Current time information in Bangalore, IN.jst.go.jp

Chiral Auxiliaries : Well-established methods for preparing optically pure phosphorus compounds often employ chiral auxiliaries. For example, (-)-ephedrine can be used to introduce chirality at the phosphorus center, which is then carried through subsequent reactions to form the desired this compound salt. chalmers.se

Asymmetric Deprotonation : The asymmetric deprotonation of prochiral phosphine-boranes using a chiral base, followed by quenching with an electrophile, can generate P-chiral phosphine-boranes, which are precursors to chiral this compound salts. chalmers.se

Catalytic Asymmetric Reactions : Advanced catalytic methods have emerged for creating P-chiral centers. The catalytic asymmetric Atherton-Todd reaction, for instance, enables the stereodivergent synthesis of P-chiral compounds. nih.gov Another approach involves the chiral selenide-catalyzed enantioselective electrophilic halogenation of bis(2-hydroxyaryl) aryl phosphine oxides to create P-chirogenic products. chinesechemsoc.org These methods significantly expand the toolbox for accessing phosphorus stereochemistry. nih.gov

These specialized synthetic routes provide access to a vast array of this compound compounds, enabling their use in increasingly complex and stereochemically demanding applications.

Polythis compound Architectures

The construction of polymers incorporating this compound moieties, known as polyphosphoniums, has garnered attention for applications such as antibacterial surfaces and viscoelastic materials. rsc.orgnih.gov A common strategy for synthesizing these architectures is the polymerization of vinyl-functionalized this compound monomers.

One prominent method involves the reversible addition-fragmentation chain-transfer (RAFT) polymerization of 4-vinylbenzyl derivatives of various trialkylphosphoniums. rsc.org For instance, polyphosphoniums with varying alkyl chain lengths (ethyl, butyl, and octyl) have been synthesized using this technique. rsc.org These polymers can then be integrated into semi-interpenetrating networks (SIPNs) through a UV light-initiated curing process with a crosslinker like tetra(ethylene glycol) diacrylate (TEGDA). rsc.org This approach allows for the creation of surfaces with a high density of accessible positive charges, which is crucial for their function. rsc.org

Another approach to creating polythis compound materials involves the free-radical polymerization of a styrenyl this compound monomer. nih.gov The resulting linear polymer can then be complexed with different carboxylate anions to form solid-state polyelectrolyte-surfactant assemblies. nih.gov The properties of these materials, ranging from brittle to viscoelastic, are highly dependent on the structure of the counteranion. nih.gov For example, a dicarboxylate anion can lead to a more rigid, brittle material, while a monofunctional fatty carboxylate can produce a rubbery, bouncing material. nih.gov

The synthesis of these polymeric architectures often starts with the quaternization of a trialkylphosphine with a vinyl-containing alkyl halide, such as 4-vinylbenzyl chloride, followed by anionic exchange to introduce the desired counterion. researchgate.net

Sustainable and Green Synthetic Approaches for this compound Compounds

The drive towards more environmentally benign chemical processes has led to the development of sustainable and green synthetic methods for preparing this compound salts. acs.org These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key strategies include the use of solvent-free conditions and the avoidance of catalysts.

Solvent-free synthesis offers significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. Mechanochemistry, specifically high-energy ball-milling, has emerged as a powerful solvent-free technique for the synthesis of this compound salts. rsc.orgrsc.org This method involves the mechanical processing of solid reactants at ambient temperatures. rsc.org

For example, the reaction between triphenylphosphine and solid organic bromides can be carried out efficiently by ball-milling. rsc.orgrsc.org A notable advantage of this mechanochemical approach is its high selectivity. In the reaction of triphenylphosphine with 2-bromo-2-phenylacetophenone, the solvent-free method yields the thermodynamically favored C-phosphorylated product, whereas solution-based reactions often produce a mixture of C- and O-phosphorylated compounds. rsc.orgrsc.org This solid-state transformation has been confirmed by techniques such as solid-state 31P NMR spectroscopy and X-ray powder diffraction. rsc.orgrsc.org

Solvent-free conditions can also be achieved by heating a mixture of the neat reactants. acs.org This has been demonstrated in the one-pot synthesis of N-protected 1-aminoalkylthis compound salts from aldehydes and amides, carbamates, lactams, or imides in the presence of a triarylthis compound salt. acs.org While many of these reactions proceed at moderate temperatures (50–100 °C), less reactive substrates may require higher temperatures (150–170 °C). acs.org An efficient solvent-free method has also been developed for preparing 1-alkoxymethylthis compound chlorides. tandfonline.com

Eliminating the need for a catalyst, particularly those based on precious or toxic metals, is another cornerstone of green chemistry. Several catalyst-free methods for this compound salt synthesis have been developed, often utilizing light as an energy source.

Visible-light-induced arylation of tertiary phosphines with diaryliodonium salts provides a metal- and catalyst-free route to quaternary this compound salts under mild conditions. rsc.orgresearchgate.net This transformation is believed to proceed through a photo-excited electron donor-acceptor (EDA) complex formed between the phosphine and the iodonium (B1229267) salt. researchgate.net This method is advantageous as it allows for the introduction of a variety of aryl groups, including those with different electronic and steric properties. rsc.org

Another innovative catalyst-free approach involves the visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid to produce π-conjugated this compound salts. chemrxiv.org This method utilizes air as a green oxidant and avoids the use of transition metals. The reaction is initiated by the homolysis of the P-H bond of the this compound salt intermediate, induced by visible light. chemrxiv.org

Furthermore, the direct arylation of tertiary phosphines with aryl bromides can be achieved in refluxing phenol (B47542) without a catalyst. researchgate.net This method is tolerant of various functional groups, enabling the synthesis of multifunctional aryltriphenylthis compound bromides. researchgate.net Additionally, catalyst-free Friedel-Crafts reactions between certain 1-(N-acylamino)alkyltriarylthis compound salts and electron-rich arenes have been reported. rsc.org The synthesis of N-protected 1-aminoalkylthis compound salts from aldehydes and amides or related compounds can also be conducted without a catalyst. acs.org

Reactivity and Mechanistic Investigations of Phosphonium Species

Wittig Reaction and its Mechanistic Nuances

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is prized for its reliability and the high degree of control it can offer over the location of the newly formed double bond, a significant advantage over other methods like alcohol dehydration. dalalinstitute.com

The mechanism of the Wittig reaction has been a subject of extensive investigation, with two key intermediates proposed: the betaine (B1666868) and the oxaphosphetane. slideshare.netlibretexts.org Initially, the mechanism was thought to proceed through a dipolar, zwitterionic intermediate called a betaine. libretexts.orgdalalinstitute.com This intermediate would then undergo ring closure to form a four-membered heterocyclic compound, the oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. dalalinstitute.comjove.com The formation of the highly stable P=O double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. jove.com

However, the betaine has never been directly observed in many Wittig reactions, and evidence gathered since the late 1960s has challenged the classical betaine pathway. pitt.edu Mechanistic studies, particularly using NMR spectroscopy with unstabilized ylides, suggest that under salt-free conditions, the reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form the oxaphosphetane intermediate. wikipedia.orglibretexts.org The existence and interconversion of betaines remain a topic of research, with some studies indicating that betaines are energetically unfavorable compared to both the reactants and the oxaphosphetane. pitt.edu Lithium salts, however, can stabilize betaine intermediates. organic-chemistry.org

The current understanding posits that for unstabilized ylides in aprotic, salt-free conditions, the reaction follows a direct and concerted pathway to the oxaphosphetane. pitt.edu This four-membered ring then decomposes in a syn-cycloreversion process to furnish the alkene and triphenylphosphine oxide. pitt.edu

| Intermediate | Description | Role in Mechanism |

| Betaine | A dipolar, charge-separated species. libretexts.org | Initially proposed as the first intermediate formed from the nucleophilic attack of the ylide on the carbonyl. dalalinstitute.com Its formation is now considered less general, but it plays a key role in the Schlosser Modification. organic-chemistry.org |

| Oxaphosphetane | A four-membered heterocyclic ring containing phosphorus and oxygen. libretexts.org | Formed either from the cyclization of a betaine or directly via a [2+2] cycloaddition. wikipedia.orgjove.com Its decomposition is the final, irreversible step that yields the alkene and triphenylphosphine oxide. dalalinstitute.comjove.com |

A significant feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene (E/Z isomerism). wikipedia.orgslideshare.net The stereochemical outcome is highly dependent on the nature of the substituents on the ylide, the structure of the carbonyl compound, and the reaction conditions. wikipedia.orgorganic-chemistry.org

Unstabilized Ylides : Ylides bearing simple alkyl groups (e.g., from methyltriphenylthis compound (B96628) bromide) are highly reactive. organic-chemistry.org They typically react with aldehydes to produce predominantly Z-alkenes. wikipedia.orgdalalinstitute.com This selectivity is generally explained by kinetic control, where the sterically less hindered transition state leading to the cis-oxaphosphetane is favored. libretexts.orgpitt.edu

Stabilized Ylides : Ylides with electron-withdrawing groups (e.g., ester or ketone) are more stable and less reactive. organic-chemistry.org These ylides react with aldehydes to give predominantly E-alkenes. wikipedia.orgdalalinstitute.com The reversibility of the initial addition allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the E-alkene.

Semi-stabilized Ylides : Ylides with aryl substituents often provide poor stereoselectivity, yielding mixtures of E- and Z-alkenes. wikipedia.orgdalalinstitute.com

Influence of Salts : The presence of lithium salts can significantly impact the stereochemical outcome by promoting the equilibration of intermediates, which can lead to the formation of the more stable E-alkene. wikipedia.orglibretexts.orgpitt.edu

| Ylide Type | Typical Substituent (R) | Predominant Alkene Product (with Aldehydes) |

| Unstabilized | Alkyl | Z-alkene wikipedia.orgorganic-chemistry.org |

| Stabilized | -COOR, -COR | E-alkene wikipedia.orgorganic-chemistry.org |

| Semi-stabilized | Aryl | Mixture of E and Z-alkenes dalalinstitute.com |

To overcome the limitation of obtaining Z-alkenes from unstabilized ylides, the Schlosser modification was developed. synarchive.com This procedure allows for the selective synthesis of E-alkenes. libretexts.orgorganic-chemistry.org The key step in the Schlosser modification involves the treatment of the initially formed cis-oxaphosphetane/betaine intermediate with a strong base, such as phenyllithium, at low temperatures. wikipedia.orglibretexts.org This deprotonates the carbon atom adjacent to the phosphorus, forming a β-oxido phosphorus ylide. Subsequent protonation with a carefully chosen acid leads to the formation of the more stable trans-oxaphosphetane, which then eliminates to give the E-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org

Stereochemical Control in Wittig Olefination

Nucleophilic Additions and Substitutions Involving this compound Centers

While the Wittig reaction involves the nucleophilic character of the ylide, the this compound salt itself is electrophilic and can undergo nucleophilic attack. Vinylthis compound salts, for instance, are effective synthetic equivalents of γ-functionalized allylic carbocations. tandfonline.com They readily undergo nucleophilic addition, which can compete with elimination reactions depending on the nucleophile's basicity. tandfonline.comtandfonline.com This reactivity allows for the synthesis of polyfunctional this compound salts that can serve as precursors for further transformations. tandfonline.com

The reaction of this compound salts with nucleophiles like trialkylphosphites can proceed through a Michaelis-Arbuzov type mechanism to generate new phosphonates. academie-sciences.fr This highlights the utility of this compound salts as alkylating agents for phosphorus nucleophiles. academie-sciences.fr Furthermore, chiral quaternary this compound salts have emerged as powerful ion-pair catalysts in asymmetric nucleophilic addition reactions, promoting transformations like Michael additions, Henry reactions, and Mannich reactions with high stereoselectivity. chinesechemsoc.org

Elimination Reactions from this compound Precursors

Elimination reactions are a common pathway for the decomposition of this compound salts, particularly under basic conditions. This process is analogous to the Hofmann elimination in ammonium (B1175870) salts. publish.csiro.au For example, this compound salts containing a 2-cyanoethyl group react with bases like sodium ethoxide to eliminate a tertiary phosphine (B1218219), providing a useful method for synthesizing asymmetric phosphines. acs.org The reaction of bis-phosphonium salts with reagents like potassium cyanide in dimethyl sulfoxide (B87167) can also proceed through an elimination-addition sequence to cleave the salt and yield phosphines. publish.csiro.auresearchgate.net The pathway of hydrolysis for certain ureidomethylthis compound salts is also dictated by elimination; if a hydrogen is present on the N-1 nitrogen, hydrolysis with a base follows a β-elimination route. tandfonline.com

Rearrangement Processes of this compound Systems (e.g., Wittig Rearrangements)

Distinct from the Wittig olefination reaction, the Wittig rearrangement involves the rearrangement of ethers upon treatment with a strong base. libretexts.orgwikipedia.org

libretexts.orgpitt.edu-Wittig Rearrangement : This is a concerted, pericyclic process classified as a libretexts.orgpitt.edu-sigmatropic shift. organic-chemistry.org It typically occurs with allyl ethers at low temperatures and proceeds through a five-membered cyclic transition state to form homoallylic alcohols. organic-chemistry.org The libretexts.orgpitt.edu-rearrangement is generally favored over the wikipedia.orglibretexts.org-rearrangement at lower temperatures to minimize side products. organic-chemistry.orgscripps.edu

wikipedia.orglibretexts.org-Wittig Rearrangement : This rearrangement involves a 1,2-shift of an alkyl group of an ether. wikipedia.org The mechanism is believed to proceed through the formation of a radical-ketyl pair within a solvent cage. wikipedia.orgorganic-chemistry.org The stability of the potential migrating radical influences the ease of the reaction. scripps.edu While often competing with the libretexts.orgpitt.edu-shift and other side reactions, it can be a useful transformation for specific substrates. scripps.eduorganic-chemistry.org

Computational and Experimental Mechanistic Probes for this compound Reactions

The elucidation of reaction mechanisms involving this compound species is critical for understanding their reactivity and for the rational design of new synthetic methodologies. A combination of computational and experimental techniques provides powerful insights into the transient intermediates, transition states, and reaction pathways that govern these transformations.

Computational Investigations

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of reactions involving this compound intermediates. These computational studies can predict reaction pathways, calculate activation barriers, and characterize the geometries of fleeting intermediates and transition states that are often difficult or impossible to observe experimentally.

For instance, DFT calculations have been employed to unravel the mechanism of phosphine-catalyzed reactions. In the [3+3] annulation of Morita-Baylis-Hillman (MBH) carbonates, DFT studies revealed that the reaction proceeds through a six-step catalytic cycle initiated by the formation of an allylic this compound intermediate. The calculations showed that the pathway involving nucleophilic addition of an amide anion to the allylic this compound is kinetically and thermodynamically more favorable than an alternative pathway involving a phosphorus ylide. Similarly, mechanistic studies of phosphine-catalyzed allene (B1206475) coupling reactions have utilized DFT to detail reaction pathways, including the formation of zwitterionic phosphoniopropenide or this compound intermediates, and to explain the observed regioselectivity and diastereoselectivity.

Computational methods have also been crucial in understanding novel reactivity. In the case of a bisborane-functionalized phosphine that reduces water, DFT calculations uncovered a unique multi-centered electron relay mechanism. The phosphine first acts as a base to deprotonate water, forming a this compound hydroxide (B78521). This this compound ion then serves as a Lewis acid to facilitate a hydride transfer, leading to H₂ evolution. Furthermore, the Lewis acidity of fluorinated this compound cations, such as [(C₆F₅)₃PF]⁺, has been probed using DFT. The calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the phosphorus center, and analysis of the reaction with silanes helped to elucidate the mechanism of this compound-catalyzed hydrodefluorination (HDF) reactions.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Phosphine-Catalyzed [3+3] Annulation | M06-2X/6-31G(d,p) | Revealed a six-step catalytic cycle; identified the allylic this compound adduct as the key electrophilic dipole. | |

| Water Reduction by a Bisborane-Functionalized Phosphine | ω-B97XD/6-311G(d) | Elucidated a multi-centered electron relay mechanism where the this compound intermediate acts as a Lewis acid. | |

| This compound-Catalyzed Hydrodefluorination (HDF) | wB97XD/def2-TZVPP | Calculated reaction energies and identified the LUMO on the P center of the this compound cation, supporting its role as a strong Lewis acid. | |

| Phosphine-Catalyzed Allene Coupling | DFT (various) | Summarized mechanistic pathways involving either zwitterionic or protonated this compound intermediates to explain C-C bond formation. |

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental probes are essential for validating proposed mechanisms and observing key intermediates directly.

In-situ Spectroscopic Techniques: The direct observation of reactive intermediates is one of the most powerful methods for mechanistic elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is exceptionally well-suited for studying this compound species. For example, in the development of an amidation methodology using triphenylphosphine and N-chloroimides, ³¹P NMR and high-resolution mass spectrometry (HR-MS) were used to observe and characterize both chloro- and imido-phosphonium salt intermediates in situ. Low-temperature ³¹P and ¹⁵N NMR spectroscopy has also been used to identify cyclic pentacoordinate phosphorus intermediates in the phosphine-catalyzed cyclo-oligomerization of isocyanates. In other systems, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to track and quantify the formation of products from this compound ylide intermediates in real-time.

Kinetic Isotope Effects (KIEs): KIEs measure the change in reaction rate upon isotopic substitution and provide insight into bond-breaking or bond-forming steps in or before the rate-determining step of a reaction. In the study of the alkaline decomposition of tetraphenylthis compound (B101447) chloride in tetrahydrofuran-water mixtures, a deuterium (B1214612) isotope effect was observed (k'DO⁻/k'HO⁻ > 1), indicating the involvement of water in the reaction mechanism. The magnitude of the KIE and its temperature dependence provided evidence for the significant desolvation of reactants required to reach the activated complex. While KIE studies directly on many core this compound reactions are specialized, their application in related organometallic catalysis, such as the Suzuki-Miyaura reaction, demonstrates their power in distinguishing between proposed mechanisms, for instance, by identifying the specific palladium-phosphine complex involved in oxidative addition.

Linear Free Energy Relationships (LFERs): LFERs, most commonly through Hammett analysis, correlate reaction rates or equilibrium constants with substituent electronic properties. This analysis can reveal the nature of charge development in the transition state. For the electrochemical reduction of a series of benzyltriphenylthis compound (B107652) salts with different substituents on the benzyl (B1604629) group, a linear correlation was found between the half-wave reduction potentials and the Hammett σ-substituent constants. The positive reaction constant (ρ = +0.23 V) indicated that the reduction is facilitated by electron-withdrawing groups, consistent with a process where negative charge is developed or positive charge is lost at the reaction center in the transition state. Similarly, the physical properties of other this compound salts, such as azothis compound salts, have been correlated with Hammett constants to understand structure-property relationships.

| Probe Type | System/Reaction | Technique | Key Findings | Reference |

|---|---|---|---|---|

| In-situ Spectroscopy | Amidation via in-situ generated this compound salts | ³¹P NMR, HR-MS | Direct observation and characterization of chloro- and imido-phosphonium intermediates. | |

| In-situ Spectroscopy | Cyclo-oligomerization of isocyanates | ³¹P NMR, ¹⁵N NMR | Observation of a catalytic intermediate, assigned as a cyclic species with a P-N bond. | |

| Kinetic Isotope Effect | Alkaline decomposition of tetraphenylthis compound chloride | Rate studies in H₂O vs. D₂O | An inverse solvent isotope effect suggested significant desolvation of reactants in the rate-determining step. | |

| Linear Free Energy Relationship | Electrochemical reduction of benzyltriphenylthis compound salts | Polarography / Hammett Plot | A positive ρ value (+0.23 V) showed the reaction is favored by electron-withdrawing substituents. |

Catalytic Applications of Phosphonium Compounds

Phosphonium (B103445) Salts as Phase-Transfer Catalysts (PTCs)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. beilstein-journals.orgwisdomlib.org this compound salts, alongside quaternary ammonium (B1175870) salts, are prominent phase-transfer catalysts. wisdomlib.orgwikipedia.org They function by forming a lipophilic ion pair with a reactant anion from an aqueous or solid phase, which then migrates into the organic phase to react with the substrate. slideshare.net This process accelerates reaction rates and can lead to higher product yields. alfachemic.com

This compound salts offer distinct advantages, including high thermal stability, which makes them suitable for reactions requiring elevated temperatures where quaternary ammonium salts might undergo Hofmann degradation. wikipedia.orgalfachemic.com Their development has significantly contributed to green chemistry by enabling the use of water and reducing the need for hazardous organic solvents. wisdomlib.orgwikipedia.org

This compound salts have been successfully employed as phase-transfer catalysts in a wide array of organic reactions. Their utility stems from their ability to enhance the reactivity of anions in organic media. Common applications include nucleophilic substitution reactions, alkylations, and cycloadditions. slideshare.netalfachemic.com For instance, tetraphenylthis compound (B101447) bromide and tetraphenylthis compound chloride are effective catalysts due to their thermal stability and the strong binding ability of the PR₄⁺ ion with anions like fluoride (B91410) (F⁻), which increases reaction rates and yields. alfachemic.com

The catalytic activity of this compound salts has been demonstrated in various synthetic transformations:

Alkylation Reactions : Chiral quaternary this compound salts have been used to catalyze the benzylation of β-carbonyl esters, marking an early application of these catalysts in asymmetric synthesis. alfachemic.com

Cycloaddition Reactions : Fluorinated quaternary this compound salts have proven effective in catalyzing the cycloaddition of an acetal (B89532) to an activated imine, yielding disubstituted lactam products with high yield and diastereoselectivity, a result not satisfactorily achieved with some quaternary ammonium salt catalysts. alfachemic.com

Polymer Synthesis : PTC is utilized industrially for the synthesis of polymers like polyesters from acyl chlorides and bisphenol-A. wisdomlib.orgwikipedia.org

Pesticide Production : The alkylation of phosphothioates, a key step in the manufacturing of certain pesticides, is often achieved using PTC. wisdomlib.orgwikipedia.org

Table 1: Examples of Reactions Catalyzed by this compound PTCs

| Reaction Type | Catalyst Type | Substrates | Product Type | Key Finding | Reference |

| Benzylation | Chiral Quaternary this compound Salt | β-carbonyl ester | Benzylated β-carbonyl ester | First use of quaternary this compound PTC in this catalytic reaction, achieving moderate yield and enantioselectivity. | alfachemic.com |

| Cycloaddition | Fluorinated Quaternary this compound Salt | Acetal, Activated Imine | Disubstituted Lactam | High yield and diastereoselectivity where some ammonium salts fail. | alfachemic.com |

| Asymmetric Amination | Chiral C₂-Symmetric Bi-naphthalene-derived Quaternary this compound Salt | β-ketoesters | Aminated β-ketoesters | The catalyst efficiently promotes the reaction, yielding products with good yield and enantiomeric excess (ee). | alfachemic.com |

Asymmetric Phase-Transfer Catalysis

The development of chiral quaternary this compound salts has opened new avenues in asymmetric synthesis. alfachemic.com These catalysts create a chiral environment around the reacting species, enabling the formation of one enantiomer of the product in excess. The design of these catalysts often incorporates structurally well-defined chiral backbones, such as biphenyl (B1667301) naphthalene (B1677914) skeletons, spiro ring skeletons, and derivatives of amino acids. alfachemic.combeilstein-journals.org

Significant progress has been made in applying chiral this compound salts to a range of asymmetric reactions:

Asymmetric Amination : Chiral C₂-symmetric bi-naphthalene-derived quaternary this compound salts have been shown to effectively catalyze the asymmetric amination of β-ketoesters. alfachemic.com Similarly, Maruoka's group utilized a chiral this compound salt for the α-amination of β-ketoesters with diazocarboxylates. beilstein-journals.org

Asymmetric Fluorination : The groups of Ma and Cahard have explored the use of chiral spirocyclic this compound salts for the asymmetric α-fluorination of 3-substituted benzofuranones, achieving excellent yields and moderate enantioselectivities. beilstein-journals.orgbeilstein-journals.org

Other Asymmetric Reactions : Chiral this compound salts have been successfully applied in a variety of other enantioselective transformations, including Henry reactions, hydrophosphonylation, Michael addition reactions, Mannich reactions, aldol (B89426) reactions, and protonation reactions. magtech.com.cn

Table 2: Selected Asymmetric Reactions Using Chiral this compound PTCs

| Reaction | Catalyst Type | Substrate | Result | Reference |

| α-Amination | Spirocyclic this compound Salt | Benzofuranones | Excellent enantioselectivities under base-free conditions. | beilstein-journals.org |

| α-Fluorination | Spirocyclic this compound Salt | 3-substituted benzofuranones | Excellent yields, modest enantioselectivities. | beilstein-journals.orgbeilstein-journals.org |

| Alkylation | Chiral Quaternary this compound Salt | β-carbonyl ester | Moderate yield and enantioselectivity. | alfachemic.com |

| Michael Addition | Chiral Tetraalkylthis compound Salt | 3-aryloxindoles | (not specified) | magtech.com.cn |

| Mannich Reaction | Chiral Tetraalkylthis compound Salt | 3-aryloxindoles | (not specified) | magtech.com.cn |

Organocatalysis Mediated by this compound Species (e.g., Lewis Acid Catalysis, Hydrogen-Bonding Catalysis)

Beyond their role as phase-transfer agents, this compound compounds are utilized as organocatalysts, particularly as Lewis acids and hydrogen-bond donors. researchgate.net Quaternary this compound salts can function as Lewis acid organocatalysts, activating substrates for various transformations. researchgate.net This reactivity is derived from a low-lying σ* orbital on the phosphorus atom. researchgate.net

The introduction of a five-membered dioxaphosphacycle to the this compound salt structure is a key design feature for enhancing its Lewis acidity. researchgate.net Terada and Kouchi demonstrated that electron-deficient alkoxythis compound cations derived from catechols act as effective Lewis acid catalysts for Diels-Alder reactions. researchgate.net The catalytic mechanism involves the use of hypervalent bonding to generate a highly reactive pentavalent phosphorus species. researchgate.net

Furthermore, this compound salts can act as hydrogen-bonding catalysts. researchgate.net This mode of activation involves the this compound moiety forming a hydrogen bond with a substrate, thereby increasing its electrophilicity or organizing the transition state geometry. This capability expands the utility of onium salts beyond simple ion-pairing catalysis. researchgate.net

This compound-Derived Ligands in Transition Metal Catalysis

Tertiary phosphines are a dominant class of ligands in transition metal catalysis due to their ability to tune the electronic and steric properties of the metal center. sigmaaldrich.com this compound moieties can be incorporated into the structure of these phosphine (B1218219) ligands to further modify their properties and performance in catalytic systems. These are often referred to as this compound-derived or ion-tagged phosphine ligands. thieme-connect.com

The design of effective phosphine-based ligands is crucial for the success of many transition-metal-catalyzed reactions. Key principles involve modulating the ligand's steric bulk and electronic properties to influence the different steps of the catalytic cycle, such as oxidative addition and reductive elimination. wikipedia.orgacs.org

Steric and Electronic Tuning : The development of bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines pioneered by Buchwald, has significantly improved the efficiency and selectivity of cross-coupling reactions. mdpi.comlibretexts.org The steric bulk can facilitate reductive elimination, while high electron density at the phosphorus atom promotes the oxidative addition step. wikipedia.org

Pincer Ligands : Pincer ligands, which typically feature a central aromatic backbone and two donor arms, provide a stable coordination environment for the metal center. researchgate.net Phosphine-based pincer ligands allow for fine-tuning of the metal's properties and have been used with a range of transition metals and even main-group metals. researchgate.net

Ylide-Functionalized Phosphines (YPhos) : These represent a class of highly electron-rich ligands whose strong donor capacity enables the activation of less reactive substrates like aryl chlorides under mild conditions. sigmaaldrich.com The modular structure of YPhos ligands allows for systematic fine-tuning of their properties. sigmaaldrich.com

Secondary Interactions : Non-covalent interactions between the ligand and the metal center, such as arene-gold interactions or Au···H-C hydrogen bonds, are increasingly recognized as an important design principle for stabilizing catalytically active species and enhancing performance. nih.gov

Ion-Tagging : Incorporating a this compound salt group into a phosphine ligand (ion-tagging) can dramatically increase its solubility in specific solvents, such as ionic liquids. This strategy can lead to improved catalytic yields and facilitates catalyst recovery. thieme-connect.com

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern organic synthesis. thieme-connect.comwikipedia.org The performance of the palladium catalyst used in this reaction is highly dependent on the supporting ligand.

This compound-derived ligands have shown significant promise in this area. For example, gramine-based N-substituted phosphines that are "ion-tagged" with a this compound group have been used as ligands for the Suzuki-Miyaura coupling of aryl bromides and chlorides. thieme-connect.com These tagged ligands exhibit increased solubility in this compound-based ionic liquids, leading to higher product yields compared to their neutral counterparts. thieme-connect.com Research has shown that ligands with dicyclohexylphosphino groups can provide higher yields than those with more sterically hindered di-tert-butylphosphino groups in these systems. thieme-connect.com The use of a biphasic ionic liquid/water system can further enhance catalytic performance, allowing for high yields at lower temperatures. thieme-connect.com

Ligand Design Principles

Multi-Component Catalytic Systems Incorporating this compound Moieties

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The incorporation of this compound compounds into the catalytic systems that mediate MCRs has emerged as a powerful strategy in modern organic synthesis. rsc.org this compound moieties can function in various capacities within these systems: as organocatalysts, phase-transfer catalysts, ligands for metal centers, or as integral components of ionic liquids that serve as both the solvent and catalyst. rsc.orgorganic-chemistry.org Their tunable steric and electronic properties allow for the development of highly selective and efficient catalytic processes.

A significant area of development is in asymmetric multicomponent reactions, where chiral this compound catalysts are used to control the stereochemical outcome of the reaction, yielding enantioenriched products. rsc.orgchinesechemsoc.org Bifunctional this compound catalysts, which possess both a this compound center and another functional group (such as a Brønsted acid or hydrogen-bond donor), are particularly effective. chinesechemsoc.orgresearchgate.net These catalysts can activate multiple substrates simultaneously through non-covalent interactions, such as hydrogen bonding and ion pairing, to precisely organize the transition state and achieve high levels of stereocontrol. rsc.orgchinesechemsoc.org

Dipeptide-Based this compound Catalysts in Asymmetric Cascade Reactions

A notable advancement is the use of novel dipeptide-based this compound salt catalysts in transition-metal-free multicomponent cascade reactions. rsc.org These catalysts have been successfully employed for the efficient construction of 2H-1,4-benzoxazine derivatives, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net In a representative system, a bifunctional this compound salt catalyzes the reaction of α-halogenated ketones, ortho-aminophenols, and aldehydes. rsc.org The catalyst's design, incorporating a dipeptide backbone, provides crucial hydrogen-bonding sites and a defined chiral environment. This arrangement facilitates a synergistic effect between hydrogen-bonding and ion pair interactions, which is essential for controlling the stereochemistry of the product, leading to excellent asymmetric induction. rsc.org The reaction proceeds through a cascade mechanism that forges two new stereogenic centers with high selectivity. rsc.orgresearchgate.net

Table 1: Asymmetric Synthesis of 2H-1,4-Benzoxazines Using a Dipeptide-Phosphonium Salt Catalyst Data sourced from research on transition-metal-free multicomponent cascade reactions. rsc.org

| Aldehyde Component | ortho-Aminophenol Component | α-Bromo Ketone Component | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 2-Amino-4-chlorophenol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 94 | >20:1 | 96 |

| 4-Cyanobenzaldehyde | 2-Amino-4-chlorophenol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 92 | >20:1 | 95 |

| 4-Chlorobenzaldehyde | 2-Amino-4-chlorophenol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 85 | >20:1 | 94 |

| 2-Naphthaldehyde | 2-Amino-4-chlorophenol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 95 | >20:1 | 95 |

| 4-Nitrobenzaldehyde | 2-Amino-4-methylphenol | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 91 | >20:1 | 96 |

Acidic this compound Ionic Liquids in Pyridine (B92270) Synthesis

This compound-based ionic liquids (PILs) have been designed to act as efficient and recyclable catalysts for multicomponent reactions. rsc.orgsemanticscholar.orgrsc.org An example is the use of an acidic PIL, tributyl(3-sulfopropyl)this compound trifluoroacetate, for the synthesis of diverse pyridine systems, including triaryl pyridines and 2-amino-3-cyanopyridines. rsc.orgsemanticscholar.org This PIL acts as a bifunctional catalyst, where the acidic sulfonyl group activates substrates while the this compound cation provides a specific reaction environment. semanticscholar.orgrsc.org The synthesis is achieved via a cooperative vinylogous anomeric-based oxidation (CVABO) pathway, showcasing the utility of these designer solvents in facilitating complex transformations under often mild, solvent-free conditions. rsc.orgsemanticscholar.org The catalyst's recyclability is a key advantage, aligning with the principles of green chemistry. organic-chemistry.orgrsc.org

Table 2: Synthesis of Triaryl Pyridines Catalyzed by an Acidic this compound Ionic Liquid Data derived from studies on the catalytic application of tributyl(3-sulfopropyl)this compound trifluoroacetate. semanticscholar.org

| Aldehyde (1 mmol) | Ketone (1 mmol) | Ammonium Acetate (mmol) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1-(Naphthalen-2-yl)ethan-1-one | 1.5 | 30 | 94 |

| 4-Methylbenzaldehyde | 1-(Naphthalen-2-yl)ethan-1-one | 1.5 | 35 | 92 |

| 4-Chlorobenzaldehyde | 1-(Naphthalen-2-yl)ethan-1-one | 1.5 | 40 | 95 |

| 4-Nitrobenzaldehyde | 1-(Naphthalen-2-yl)ethan-1-one | 1.5 | 45 | 90 |

| 4-Methoxybenzaldehyde | 1-(Naphthalen-2-yl)ethan-1-one | 1.5 | 30 | 93 |

This compound Zwitterions from Three-Component Reactions

This compound compounds themselves can be the target products of multicomponent reactions. A novel method for preparing stable this compound inner salts involves the three-component reaction of phosphines, benzynes, and carbon dioxide (CO₂). acs.org In this process, benzynes are generated in situ and undergo a coupling reaction with a phosphine and CO₂ under mild, transition-metal-free conditions to produce stable 1,5-zwitterionic species. acs.org These zwitterionic this compound salts are valuable compounds used as organocatalysts, reagents, and ionic liquids. acs.org The reaction demonstrates high efficiency and can be performed on a gram scale, highlighting its synthetic utility. acs.org

Table 3: Synthesis of Zwitterionic this compound Salts via Phosphine-Benzyne-CO₂ Coupling Data from research on the multicomponent reaction of phosphines, benzynes, and CO₂. acs.org

| Phosphine | Benzyne Precursor | Product | Isolated Yield (%) |

|---|---|---|---|

| Triphenylphosphine (B44618) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3aa | 93 |

| Tri(p-tolyl)phosphine | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3ab | 95 |

| Tri(o-tolyl)phosphine | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3ad | 63 |

| Tricyclohexylphosphine | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 3ae | 72 |

| Triphenylphosphine | 2-(Trimethylsilyl)-3,6-dimethylphenyl trifluoromethanesulfonate | 3ga | 51 |

This compound Ligands in Metal-Catalyzed MCRs

In many multicomponent catalytic systems, this compound salts are not the primary catalyst but play a crucial supporting role, often as a ligand for a transition metal catalyst. For instance, in a palladium-catalyzed three-component reaction to synthesize isoindoloquinazolinones, tri(tert-butyl)this compound tetrafluoroborate (B81430) serves as an effective ligand. beilstein-journals.org Similarly, this compound salt ionic liquids (PSILs) have proven to be superior media for palladium-catalyzed carbonylation reactions. organic-chemistry.org In these systems, the this compound salt can act as more than just a solvent; the anion of the salt can actively participate in the catalytic cycle, accelerating the reaction. organic-chemistry.org The use of PSILs also facilitates solvent-free product isolation and recycling of the ionic liquid containing the active palladium catalyst, underscoring the environmental and economic benefits of such systems. organic-chemistry.org

Reagents in Organic Synthesis: Phosphonium Derived Species

Phosphonium (B103445) Ylides as Key Building Blocks

This compound ylides, also known as Wittig reagents, are neutral, dipolar molecules characterized by a positively charged phosphorus atom adjacent to a negatively charged carbon atom. wikipedia.orgfiveable.me These ylides are indispensable intermediates in organic synthesis, most notably in the Wittig reaction, which facilitates the conversion of aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org Typically, they are synthesized in a two-step process starting with the SN2 reaction of a trialkyl or triarylphosphine with an alkyl halide to form a stable this compound salt. wikipedia.orglibretexts.org Subsequent deprotonation of this salt with a strong base yields the ylide. wikipedia.orglibretexts.org The stability and reactivity of the resulting ylide are influenced by the substituents on the carbon atom, which in turn affects the stereochemical outcome of the olefination reaction. organic-chemistry.org

The general synthesis of a this compound ylide can be summarized as follows:

Step 1: Formation of the this compound Salt: R₃P + R'CH₂X → [R₃P⁺CH₂R']X⁻

Step 2: Formation of the Ylide: [R₃P⁺CH₂R']X⁻ + Base → R₃P=CHR' + HB + X⁻

This compound ylides are broadly classified as stabilized or non-stabilized. Stabilized ylides contain an electron-withdrawing group attached to the carbanion, which delocalizes the negative charge and increases the ylide's stability. These ylides are less reactive and generally lead to the formation of (E)-alkenes. organic-chemistry.org Conversely, non-stabilized ylides, which typically have alkyl or aryl substituents, are more reactive and predominantly yield (Z)-alkenes. organic-chemistry.org

While the classical Horner–Wadsworth–Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, analogous transformations involving this compound ylides have been developed. wikipedia.orgnih.gov The HWE reaction is a modification of the Wittig reaction and is renowned for producing predominantly (E)-alkenes from the reaction of stabilized phosphonate carbanions with aldehydes or ketones. wikipedia.orgorganic-chemistry.org In contrast to the this compound ylides used in the traditional Wittig reaction, the phosphonate-stabilized carbanions in the HWE reaction are more nucleophilic but less basic. wikipedia.orgnih.gov

A key distinction lies in the byproduct of the reaction. The Wittig reaction generates triphenylphosphine (B44618) oxide, which can often complicate product purification. tcichemicals.com The HWE reaction, on the other hand, produces a water-soluble dialkylphosphate salt, which can be easily removed by aqueous extraction. wikipedia.orgnih.gov The mechanism of the HWE reaction involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane, which then collapses to yield the alkene and the phosphate (B84403) salt. wikipedia.org

The Corey-Fuchs reaction is another important transformation that utilizes a this compound ylide-like species. It allows for the one-carbon homologation of an aldehyde to a terminal alkyne. jk-sci.comnrochemistry.com The reaction proceeds in two steps: first, the aldehyde reacts with a reagent generated from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene. jk-sci.comorganic-chemistry.orgalfa-chemistry.com This intermediate is then treated with a strong base, such as n-butyllithium, to furnish the terminal alkyne. jk-sci.comnrochemistry.com The formation of the dibromomethylene phosphorus ylide is a key step in this process. alfa-chemistry.com

| Reaction | Reagents | Intermediate | Product | Byproduct |

| Wittig Reaction | This compound Ylide, Aldehyde/Ketone | Oxaphosphetane fiveable.me | Alkene organic-chemistry.org | Triphenylphosphine Oxide tcichemicals.com |

| HWE Reaction | Phosphonate Carbanion, Aldehyde/Ketone | Oxaphosphetane wikipedia.org | (E)-Alkene wikipedia.org | Dialkylphosphate Salt wikipedia.org |

| Corey-Fuchs Reaction | Triphenylphosphine, Carbon Tetrabromide, Aldehyde | Dibromoolefin jk-sci.com | Terminal Alkyne jk-sci.com | Triphenylphosphine Oxide alfa-chemistry.com |

The utility of this compound ylides extends beyond their traditional role in olefination reactions. They can also participate in alkylation reactions, serving as versatile nucleophiles. acs.org For instance, carbonyl-stabilized this compound ylides, which are known as ambident nucleophiles, can be selectively acylated at the oxygen atom. acs.org This reactivity has been harnessed in the development of ionic nucleophilic catalysis for the selective acylation of primary hydroxyl groups in diols. acs.org

Furthermore, this compound ylides can be involved in the synthesis of heterocyclic compounds through intramolecular Wittig-type reactions. ajol.info In these cases, a this compound ylide is generated within a molecule that also contains a carbonyl group. The subsequent intramolecular cyclization leads to the formation of a cyclic alkene and triphenylphosphine oxide. ajol.info This strategy has been successfully applied to the synthesis of functionalized furan (B31954) derivatives. ajol.info

Horner–Wadsworth–Emmons (HWE) Reaction Analogs

Functionalized this compound Salts as Electrophilic Reagents

While this compound ylides are nucleophilic, functionalized this compound salts can act as electrophilic reagents. scholaris.canih.gov These salts, which are cationic tetracoordinate P(V) species, can exhibit Lewis acidic properties, particularly when substituted with electron-withdrawing groups. scholaris.ca This Lewis acidity arises from a low-lying σ* orbital associated with the phosphorus atom. scholaris.ca

A notable application of this electrophilicity is in the functionalization of pyridines. acs.org Pyridylthis compound salts, synthesized from the reaction of pyridine-N-oxides with phosphines, can serve as precursors to 2-pyridyl nucleophiles upon activation. acs.org This "umpolung" strategy allows for the selective C2 functionalization of the pyridine (B92270) ring with various electrophiles. acs.org Additionally, palladium-catalyzed cross-coupling reactions of pyridine-derived this compound salts have been developed to introduce aryl, alkenyl, alkynyl, and allyl groups onto the pyridine core. researchgate.net

Another example involves the use of this compound salts as electrophilic partners in transition-metal-free cross-coupling reactions. For instance, benzhydryl triarylthis compound salts have been employed in the regioselective synthesis of various derivatives through the functionalization of the C(sp³)–P⁺ bond. nih.govacs.org

Stereoselective Reagents Based on Chiral this compound Scaffolds

The development of chiral this compound scaffolds has opened new avenues for asymmetric catalysis. nih.gov These reagents are designed to induce stereoselectivity in a variety of chemical transformations. Chiral this compound salt catalysis has proven to be a powerful strategy for the enantioselective synthesis of a wide range of optically active molecules. researchgate.net

One approach involves the integration of a this compound cation into a chiral peptide backbone. nih.gov These peptide-phosphonium salt (PPS) catalysts combine the conformational control of the peptide structure with the electrostatic activation provided by the this compound center. nih.gov This synergistic interaction allows for precise stereochemical control in reactions such as aza-Darzens reactions for the synthesis of enantioenriched aziridines and various asymmetric cycloaddition reactions. nih.gov

Chiral phosphine (B1218219) organocatalysts incorporating a chiral naphthyl-C2-indole scaffold have also been developed. acs.org These catalysts have been successfully applied in stereoselective formal [4+2] cycloaddition reactions, leading to the construction of multistereogenic spirooxindole architectures with excellent enantioselectivities. acs.org The design of these chiral scaffolds is crucial for creating a well-defined chiral environment around the catalytic center, thereby enabling high levels of stereocontrol. mdpi.com

| Chiral Scaffold | Application | Example Product |

| Peptide-Phosphonium Salts nih.gov | Asymmetric aza-Darzens reactions, cycloadditions | Enantioenriched aziridines, chiral N-heterocycles nih.gov |

| Naphthyl-C2-Indole Phosphines acs.org | Asymmetric formal [4+2] cycloadditions | Multistereogenic spirooxindoles acs.org |

This compound Reagents in Halogenation Reactions

This compound-based reagents are also instrumental in halogenation reactions, providing mild and efficient methods for converting alcohols and other functional groups into halides. wikipedia.orgresearchgate.net The Appel reaction, for example, converts alcohols to alkyl halides using a combination of triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄). wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction proceeds through the formation of an alkoxythis compound salt intermediate, which is then displaced by a halide ion in an SN2 fashion, typically with inversion of stereochemistry at a chiral center. organic-chemistry.orgnrochemistry.comjk-sci.comname-reaction.com

The mechanism of the Appel reaction involves:

Activation of triphenylphosphine by the tetrahalomethane to form a this compound salt. wikipedia.orgnrochemistry.com

Deprotonation of the alcohol to form an alkoxide. wikipedia.org

Nucleophilic attack of the alkoxide on the this compound salt to generate an oxythis compound intermediate. organic-chemistry.orgnrochemistry.com

SN2 displacement by the halide to yield the alkyl halide and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

Variations of the Appel reaction have been developed using other halogen sources. For instance, N-halosuccinimides in combination with triphenylphosphine can be used for the conversion of alcohols and even electron-deficient heteroaromatic alcohols to the corresponding halides. researchgate.net Furthermore, reagent systems like Ph₃P/XCH₂CH₂X (where X = Cl, Br, I) have been shown to be effective for the deoxygenative halogenation of alcohols and aldehydes. cas.cn

Room-temperature ionic liquids composed of tetraalkylthis compound cations and trihalide anions have also been developed as halogenating agents. nih.gov These reagents offer advantages such as ease of handling and simplified product isolation. nih.gov

Phosphonium Compounds in Materials Science

Phosphonium-Based Ionic Liquids (PILs) as Functional Solvents and Electrolytes

This compound-based ionic liquids (PILs) are a subclass of ionic liquids that feature a This compound (B103445) cation. These materials are gaining attention as functional solvents and electrolytes due to their notable thermal and chemical stability, which often surpasses that of their nitrogen-based counterparts like imidazolium (B1220033) and pyridinium (B92312) ILs. researchgate.netrsc.org The general structure of a this compound cation is [PR4]+, where the four organic substituents (R groups) can be varied to fine-tune the physicochemical properties of the resulting ionic liquid. alfa-chemistry.com

PILs exhibit several desirable characteristics for materials science applications. They often have low melting points, negligible vapor pressure, and high ionic conductivity. researchgate.netresearchgate.net Their enhanced thermal stability is a significant advantage, particularly in applications requiring high temperatures. rsc.orgalfa-chemistry.com Furthermore, this compound-based ILs and polymerized ionic liquids (PILs) demonstrate improved stability in basic conditions compared to their ammonium (B1175870) analogs. rsc.orgmdpi.com These properties make them promising candidates for use as non-volatile and non-flammable solid electrolytes, lubricants, and advanced solvents in various chemical processes. researchgate.netresearchgate.netresearchgate.net

As electrolytes, PILs are being explored for their potential in electrochemical devices such as lithium-ion batteries and supercapacitors. researchgate.netmdpi.com Their high ionic conductivity and wide electrochemical window are key attributes for these applications. researchgate.net For instance, binary ionic liquid systems composed of a this compound IL and a lithium salt have shown favorable transport properties and high thermal stability, leading to enhanced charge-discharge performance in lithium secondary batteries. alfa-chemistry.com The ability to tailor the structure of the this compound cation and the accompanying anion allows for the optimization of properties like viscosity and conductivity to meet the specific demands of different energy storage systems. mdpi.com

Synthetic Strategies for PILs

The synthesis of this compound-based ionic liquids typically involves two main approaches: quaternization and anion exchange (metathesis).

Quaternization: This is a fundamental step where a phosphine (B1218219) is reacted with a haloalkane to form the this compound salt. For example, a trialkylphosphine can be reacted with an alkyl bromide to yield a this compound bromide. mdpi.com This method allows for the introduction of various alkyl or aryl groups onto the phosphorus center, providing a route to a diverse range of this compound cations. mdpi.com

Anion Exchange (Metathesis): Following quaternization, the initial halide anion is often exchanged for a different anion to impart specific properties to the ionic liquid. This is a common and straightforward method. tandfonline.comarpnjournals.org For instance, a this compound chloride or bromide can be reacted with a salt containing the desired anion, such as a sodium or lithium salt of bis(2-ethylhexyl) sulfosuccinate (B1259242) (DOSS) or bis(trifluoromethanesulfonyl)imide ([TFSI]−). mdpi.comtandfonline.com The reaction typically results in the precipitation of the inorganic halide salt, which can be removed by filtration, yielding the desired this compound ionic liquid. tandfonline.com Another approach involves the use of an anion exchange resin. mdpi.com In this method, a solution of the this compound halide is passed through a column packed with the resin, which replaces the halide with hydroxide (B78521) ions. The resulting this compound hydroxide is then neutralized with the desired acid to produce the final ionic liquid. mdpi.com

These synthetic strategies offer a high degree of control over the final structure and properties of the PILs, enabling the design of materials tailored for specific applications. The choice of phosphine precursor, alkylating agent, and the subsequent anion all play a crucial role in determining the final characteristics of the ionic liquid, such as its melting point, viscosity, thermal stability, and electrochemical window. mdpi.com

Applications in Chemical Separations and Reaction Media

This compound-based ionic liquids (PILs) have emerged as highly effective media for a range of chemical separations and reactions, owing to their unique solvent properties and enhanced stability. researchgate.netgoogle.com

In the realm of chemical separations , PILs are utilized in processes such as metal ion extraction, extractive desulfurization, and gas adsorption. researchgate.net For example, the ionic liquid trihexyl(tetradecyl)this compound bis(2,4,4-trimethylpentyl)phosphinate (Cyphos® IL 104) has been successfully used to extract indium from solutions derived from discarded LCD screens. researchgate.netresearchgate.net Similarly, certain this compound ionic liquids have shown high efficiency in the removal of sulfur compounds from liquid fuels. researchgate.net They have also been investigated for the separation of carboxylic acids, such as butyric and lactic acid, from aqueous solutions. mdpi.com The tunability of the PIL's structure allows for the design of specific extractants for targeted separations. researchgate.net For instance, a novel this compound-based ionic liquid, trioctyldodecyl this compound chloride (P8,8,8,12Cl), has been applied to the separation of platinum group metals from automobile catalyst leach liquor. acs.org

As reaction media , PILs offer several advantages over conventional organic solvents, including low volatility, high thermal stability, and the ability to be recycled. google.comorganic-chemistry.org They have been successfully employed as solvents in a variety of important organic reactions, including:

Cross-coupling reactions: Such as Suzuki and Heck reactions, where PILs can dissolve the catalyst and reactants, facilitate the reaction, and allow for easy separation and recycling of the catalyst system. alfa-chemistry.com

Carbonylation reactions: this compound bromide ionic liquids have been shown to be superior media for the palladium-catalyzed carbonylation of aryl and vinyl halides. organic-chemistry.org

Grignard reactions: PILs have demonstrated their utility as a reliable reaction medium for reactions involving highly reactive Grignard reagents. google.com

Wittig reactions: The use of PILs can simplify the separation of the desired alkene product from the phosphine oxide byproduct. nih.gov

Morita-Baylis-Hillman reactions: A composite system of a this compound ionic liquid and water has been shown to effectively accelerate these reactions. sioc-journal.cn

The chemical inertness of the this compound cation, particularly its resistance to C-H activation by strong bases, makes PILs a more robust choice compared to imidazolium-based ionic liquids for certain reactions. google.com

This compound Moieties in Polymer Chemistry

This compound moieties are being increasingly integrated into polymer structures to create materials with enhanced properties and functionalities. These this compound-containing polymers find applications in diverse areas, from catalysis to biomedicine. rsc.orgresearchgate.net The incorporation of this compound salts into a polymer backbone or as pendant groups can significantly influence the material's thermal stability, ionic conductivity, and solubility. researchgate.netvt.edu

Compared to their more common ammonium-based counterparts, this compound-containing polymers often exhibit superior thermal stability and, in some cases, higher ionic conductivity. rsc.orgmdpi.comresearchgate.net This has led to their investigation as materials for alkaline anion exchange membranes and as solid polymer electrolytes in batteries. mdpi.comnih.gov The synthesis of these polymers can be achieved through various polymerization techniques, including controlled radical polymerization methods like ATRP, NMP, and RAFT, either by polymerizing this compound-containing monomers or by post-polymerization modification of existing polymers. rsc.org

Polymerization Initiators and Catalysts

This compound compounds have demonstrated utility as both initiators and catalysts in various polymerization reactions. Their unique chemical properties allow them to facilitate the formation of polymers with well-defined architectures and functionalities.

As polymerization initiators , certain this compound salts can generate radicals to initiate free-radical polymerization. For instance, tetrabutylthis compound (B1682233) persulfate (TBPPS) and trihexyltetradecylthis compound (B14245789) persulfate (TETDPPS) have been synthesized and used as radical initiators. researchgate.net A key advantage of these initiators is that they decompose to form radical species without the evolution of gas, which is a significant benefit in processes like frontal polymerization where bubble formation can be problematic. researchgate.net Additionally, this compound-based initiators have been used in phase-transfer catalyzed free-radical polymerization of monomers like methylacrylate. asianpubs.org

In the role of catalysts , this compound salts can be employed in living radical polymerization techniques. For example, methyltributylthis compound (B12764379) iodide (BMPI) has been used as a catalyst in reversible chain-transfer catalyzed polymerization (RCMP), enabling the synthesis of well-defined linear polymers, including homopolymers, random copolymers, and diblock copolymers. mdpi.com Furthermore, one-component this compound borane (B79455) Lewis pairs have been designed to act as dual initiators and catalysts in the ring-opening alternating copolymerization of anhydrides and epoxides. rsc.org These systems integrate a Lewis acid and an ionic Lewis base within a single molecule to enhance the synergistic effect on the polymerization reaction. rsc.org

Monomers for Functional Polymers

This compound-containing monomers are valuable building blocks for the synthesis of functional polymers with tailored properties. These monomers typically contain a polymerizable group, such as a vinyl or styrenic unit, attached to a this compound salt. The polymerization of these monomers leads to polymers with this compound cations either in the main chain or as pendant groups.

A variety of this compound-based monomers have been synthesized and polymerized. For example, styrene-based this compound triflate monomers containing ferrocene (B1249389) and ruthenocene have been prepared and polymerized via free-radical polymerization to yield metal-rich polyelectrolytes. rsc.org Another example involves the synthesis of novel this compound-based zwitterionic monomers through the ring-opening of substituted propane (B168953) sultones with phosphines. acs.org These monomers can be polymerized using controlled free-radical methods to produce polymeric this compound sulfonates with tunable solubility properties. acs.org

The incorporation of this compound moieties through the use of these specialized monomers can impart a range of desirable characteristics to the resulting polymers, including:

Enhanced Thermal Stability: this compound-containing polymers often exhibit higher thermal stability compared to their ammonium analogs. rsc.orgmdpi.com

Ionic Conductivity: The presence of ionic this compound groups can lead to materials with significant ionic conductivity, making them suitable for applications as electrolytes. rsc.orgresearchgate.net

Tunable Solubility: The choice of substituents on the this compound cation can be used to control the solubility of the polymer in various solvents. acs.org

Antimicrobial Properties: Polymers containing quaternary this compound salts have been extensively studied for their antimicrobial activity. nih.gov

The synthesis of this compound-containing polymers from these monomers can be achieved through various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like RAFT. rsc.orgopenrepository.com

This compound-Based Polyelectrolytes

This compound-based polyelectrolytes are a class of polymers that possess this compound cations as part of their repeating units, connected by a polymeric backbone. mdpi.comresearchgate.net These materials are gaining significant interest due to their unique combination of properties, which often surpass those of their more commonly studied nitrogen-based counterparts. rsc.orgmdpi.com

A key characteristic of this compound-based polyelectrolytes is their enhanced thermal stability. rsc.orgmdpi.com For example, this compound polyelectrolytes containing chloride counterions have been shown to have decomposition temperatures significantly higher than their ammonium analogues. mdpi.com They also exhibit good ionic conductivity, making them promising candidates for applications as solid polymer electrolytes in electrochemical devices like lithium-ion batteries. mdpi.comresearchgate.netnih.gov The conductivity of these polyelectrolytes can be influenced by factors such as the flexibility of the polymer backbone, with more flexible backbones generally leading to higher conductivity. mdpi.comnih.gov

The synthesis of this compound-based polyelectrolytes can be achieved through two primary routes: the polymerization of functional monomers containing a this compound group, or the post-polymerization functionalization of a pre-existing polymer. mdpi.com The polymerization of monomers can be carried out using various techniques, including free-radical polymerization and ring-opening metathesis polymerization (ROMP). researchgate.netrsc.org Post-polymerization modification involves chemically modifying a polymer to introduce this compound groups. mdpi.com

These polyelectrolytes have been investigated for a variety of applications beyond electrolytes, including as materials for gene delivery and as antimicrobial agents. rsc.orgnih.gov The ability to tune the properties of this compound-based polyelectrolytes by altering the structure of the this compound cation, the counter-anion, and the polymer backbone makes them a versatile class of materials with significant potential for future technological advancements. mdpi.comresearchgate.net

Advanced Hybrid Materials Incorporating this compound Centers

The integration of this compound cations into inorganic or polymeric matrices has led to the development of advanced hybrid materials with synergistic or novel properties. These materials combine the distinct characteristics of the organic this compound component—such as thermal stability, ionic conductivity, and specific reactivity—with the structural, mechanical, or functional properties of the inorganic or polymeric host. Research has focused on several key areas, including this compound-polyoxometalate (POM) hybrids, this compound-silica composites, and this compound-containing metal-organic frameworks (MOFs).

This compound-Polyoxometalate (POM) Hybrids

The pairing of bulky organic this compound cations with inorganic polyoxometalate (POM) anions through electrostatic interactions creates a significant class of organic-inorganic hybrid materials. researchgate.netrsc.org This combination can result in materials with tunable physical, rheological, and chemical properties. researchgate.net A notable outcome of this pairing is the formation of POM-based ionic liquids (POM-ILs), where the large, charge-delocalized POM anion and the bulky this compound cation frustrate crystallization, often yielding room-temperature ionic liquids. researchgate.netacs.org

Research has shown that tetraalkylthis compound cations are particularly effective in creating these hybrids. For instance, pairing a Keggin or Lindqvist POM anion with a suitable tetraalkylthis compound cation can produce novel ionic liquids. acs.orgcapes.gov.br One of the first examples was an ambient-temperature "liquid POM" created from the Lindqvist salt of the trihexyl(tetradecyl)this compound cation. acs.org Detailed analysis of this material revealed conductivity and viscosity comparable to other POM-ILs but with significantly enhanced thermal stability. acs.orgcapes.gov.br The choice of the this compound cation over ammonium counterparts has been shown to favor lower melting points. researchgate.net

The properties of these POM-ILs are highly dependent on the nature of both the cation and the POM anion. mdpi.com Studies on a series of hybrids made with the trihexyltetradecylthis compound cation and various polyoxotungstates or polyoxomolybdates demonstrated that the viscosity and rheological behavior are strongly influenced by the POM's size and charge. mdpi.com This allows for the design of materials ranging from Newtonian liquids to more viscous, resin-like substances. mdpi.com